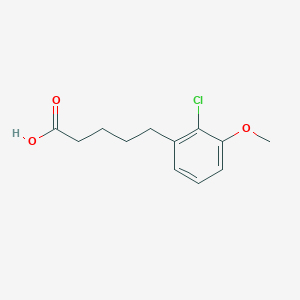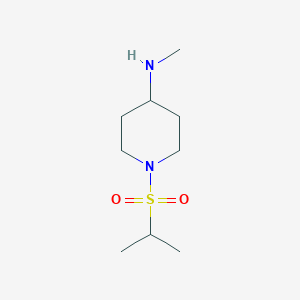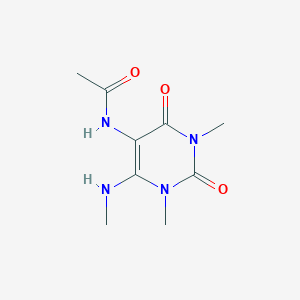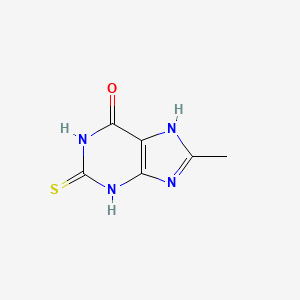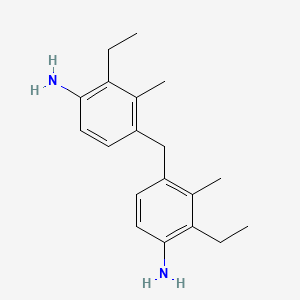
4,4'-Methylenebis(2-ethyl-3-methylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylenebis(2-ethyl-3-methylaniline) is an aromatic diamine compound. It is known for its applications in various industrial processes, particularly in the production of polymers and resins. The compound has a molecular formula of C19H26N2 and a molecular weight of 282.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2-ethyl-3-methylaniline) typically involves the reaction of 2-ethyl-3-methylaniline with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between two aniline molecules .
Industrial Production Methods
In industrial settings, the compound is produced using a similar method but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The process involves the use of catalysts and specific reaction conditions to optimize the production .
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(2-ethyl-3-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4,4’-Methylenebis(2-ethyl-3-methylaniline) has several applications in scientific research:
Chemistry: Used as a curing agent for epoxy resins and in the synthesis of polyimides.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(2-ethyl-3-methylaniline) involves its interaction with various molecular targets. The compound can form covalent bonds with other molecules, leading to the formation of stable products. It can also participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Methylenebis(2-ethylaniline)
- 4,4’-Methylenebis(2-methylaniline)
- 4,4’-Methylenebis(2-ethyl-6-methylaniline)
Uniqueness
4,4’-Methylenebis(2-ethyl-3-methylaniline) is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This makes it particularly suitable for certain industrial applications, such as in the production of specialized polymers and resins .
Properties
CAS No. |
1632285-94-9 |
|---|---|
Molecular Formula |
C19H26N2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-[(4-amino-3-ethyl-2-methylphenyl)methyl]-2-ethyl-3-methylaniline |
InChI |
InChI=1S/C19H26N2/c1-5-16-12(3)14(7-9-18(16)20)11-15-8-10-19(21)17(6-2)13(15)4/h7-10H,5-6,11,20-21H2,1-4H3 |
InChI Key |
DSINKILTJJNZLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1C)CC2=C(C(=C(C=C2)N)CC)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


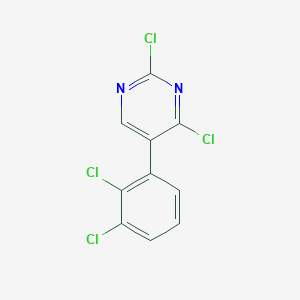
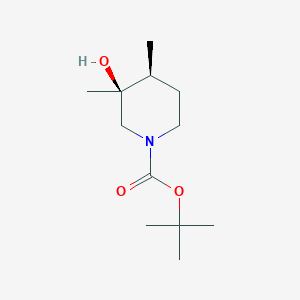
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13092764.png)
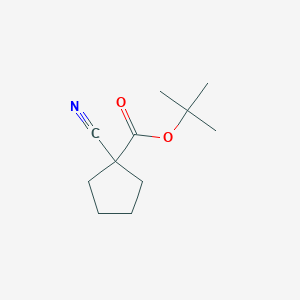
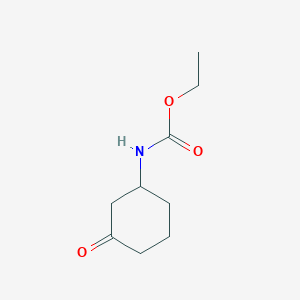

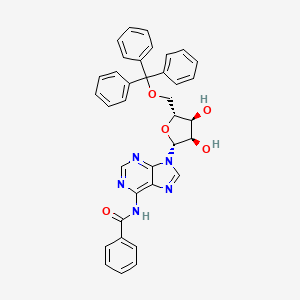
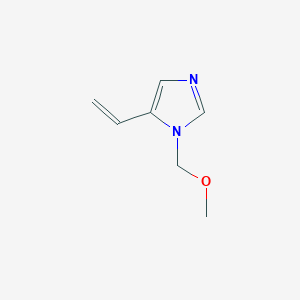
![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)
